1-(((2RS)-2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole

Pharmaceutical impurity profiling stability-indicating marker degradation product identification

1-(((2RS)-2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole, designated as Fluconazole EP Impurity G (also known as Fluconazole Epoxide Impurity), is a pharmacopeially recognized impurity of the triazole antifungal active pharmaceutical ingredient (API) fluconazole. This compound bears an epoxide (oxirane) functional group and has the molecular formula C₁₁H₉F₂N₃O with a molecular weight of 237.21 g/mol.

Molecular Formula C12H11F2N3O4S
Molecular Weight 237.21 g/mol
CAS No. 86386-76-7
Cat. No. B194804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(((2RS)-2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole
CAS86386-76-7
SynonymsFluconazole Epoxide Impurity ;  1-[[(2RS)-2-(2,4-Difluorophenyl)oxiran-2-yl]methyl]-1H-1,2,4-triazole ; 
Molecular FormulaC12H11F2N3O4S
Molecular Weight237.21 g/mol
Structural Identifiers
SMILESC1C(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F
InChIInChI=1S/C11H9F2N3O/c12-8-1-2-9(10(13)3-8)11(5-17-11)4-16-7-14-6-15-16/h1-3,6-7H,4-5H2
InChIKeyUIXQTZYZQHYHRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Fluconazole EP Impurity G (CAS 86386-76-7): Pharmaceutical Reference Standard for Triazole Antifungal Quality Control


1-(((2RS)-2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole, designated as Fluconazole EP Impurity G (also known as Fluconazole Epoxide Impurity), is a pharmacopeially recognized impurity of the triazole antifungal active pharmaceutical ingredient (API) fluconazole . This compound bears an epoxide (oxirane) functional group and has the molecular formula C₁₁H₉F₂N₃O with a molecular weight of 237.21 g/mol . It is listed in the European Pharmacopoeia (Ph. Eur.) monograph for fluconazole as a specified impurity and is supplied as a Pharmaceutical Secondary Standard / Certified Reference Material (CRM) for use in analytical method development, method validation, and quality control release testing [1].

Why Fluconazole EP Impurity G (CAS 86386-76-7) Cannot Be Replaced by Generic or In-House Impurity Reference Standards


Substituting Fluconazole EP Impurity G with an in-house prepared working standard, a non-certified chemical, or even a structurally related fluconazole impurity (e.g., Impurity A, B, C, D, E, F, H, or I) is scientifically invalid for regulated pharmaceutical quality control. Impurity G is the only fluconazole-related substance whose origin is exclusively a degradation process—all other EP-listed impurities (A, B, C, D, H, I) originate from the synthetic route, while E and F may arise from either synthesis or degradation [1]. Furthermore, Impurity H has been shown to partially degrade into Impurity G in aqueous solution, introducing systematic inaccuracy into related substances testing if the correct reference standard is not employed [2]. As a Certified Reference Material (CRM) produced under ISO 17034 and ISO/IEC 17025 with multi-traceability to USP, EP, and BP primary standards, Impurity G provides documented metrological traceability and measurement uncertainty that generic or in-house standards cannot match .

Quantitative Differentiation Evidence for Fluconazole EP Impurity G (CAS 86386-76-7) vs. Alternative Impurity Reference Standards


Exclusive Degradation Origin: Impurity G Is the Sole Degradation-Specific Impurity Among Nine EP-Listed Fluconazole Impurities

Among the nine impurities (A through I) described in the European Pharmacopoeia 8th edition for fluconazole, Impurity G is the only impurity whose origin is exclusively a degradation process. Impurities A, B, C, D, H, and I are related to the synthetic route; Impurities E and F may originate from either synthesis or degradation. This was established through solid-state characterization and HPLC impurity profiling of fluconazole API samples from multiple manufacturers [1]. This unique origin makes Impurity G an indispensable stability-indicating marker that cannot be substituted by any other fluconazole impurity standard in forced degradation studies or stability testing.

Pharmaceutical impurity profiling stability-indicating marker degradation product identification

Impurity H-to-G Aqueous Degradation: A Critical Inter-Impurity Conversion with Quantitative Impact on Related Substances Testing

Fluconazole Impurity H undergoes partial degradation to Impurity G in aqueous solution, which directly compromises the accuracy of the related substances test prescribed in the European Pharmacopoeia 8.0 and Chinese Pharmacopoeia (2010 version) [1]. This inter-conversion was confirmed by LC-MS analysis of the major impurities detected in both EP and ChP HPLC systems. The mass balance method—the routine approach for determining reference standard content—was found to be unsuitable for Impurity H due to this degradation, and quantitative NMR (qNMR) was required as a complementary method, yielding an Impurity H content of 99.5% [1]. This degradation pathway means that any related substances method that fails to chromatographically resolve Impurity G from Impurity H will produce systematically biased impurity quantitation, and using a non-certified or incorrectly characterized Impurity G standard exacerbates this error.

Related substances testing impurity conversion reference standard accuracy

Multi-Compendial Traceability: Fluconazole EP Impurity G as an ISO 17034 CRM vs. Single-Compendium or Non-Certified Standards

Fluconazole Impurity G is commercially available as a Pharmaceutical Secondary Standard / Certified Reference Material (CRM) that offers multi-traceability to United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP) primary standards . This CRM is produced and certified in accordance with ISO 17034 (General requirements for the competence of reference material producers) and ISO/IEC 17025 (General requirements for the competence of testing and calibration laboratories), with a current Certificate of Analysis available for each lot . In contrast, alternative impurity standards from non-certified sources typically provide only HPLC purity data (e.g., ≥90% or ≥95%) without documented metrological traceability, measurement uncertainty budgets, or ISO-compliant certification, rendering them unsuitable for regulatory submissions .

Certified Reference Material ISO 17034 multi-compendial traceability

Structural and Physicochemical Differentiation: Epoxide Functional Group Enables Distinct Chromatographic and Spectroscopic Behavior

Fluconazole EP Impurity G (C₁₁H₉F₂N₃O, MW 237.21) contains an epoxide (oxirane) ring that distinguishes it structurally from all other fluconazole impurities and from the fluconazole API itself (C₁₃H₁₂F₂N₆O, MW 306.27) . This structural difference—the replacement of one triazole moiety with an epoxide ring—produces a distinct chromatographic retention time under the pharmacopeial HPLC conditions specified in the fluconazole monograph, and a unique mass spectrometric fragmentation pattern (detectable by LC-MS) as well as distinct NMR signals for structural elucidation [1]. The epoxide functional group also confers reactivity (e.g., ring-opening under aqueous acidic or basic conditions) that must be accounted for during analytical method development, making a fully characterized reference standard essential for peak identification and system suitability testing [1].

HPLC method validation epoxide impurity chromatographic resolution

Regulatory Application Scope: Fluconazole EP Impurity G Enables ANDA Submission Readiness vs. Non-Pharmacopeial Standards

Fluconazole EP Impurity G is explicitly used for analytical method development, method validation (AMV), and Quality Controlled (QC) application for Abbreviated New Drug Applications (ANDA) and during commercial production of fluconazole [1]. The EP monograph defines limits for related substances including Impurity G, and its presence in API batches requires investigation of process origin, toxicological impact assessment, and implementation of robust analytical controls to ensure product quality and safety [2]. A 2023 study analyzing five fluconazole API samples from Algerian pharmaceutical manufacturers using the EP 8th edition related substances HPLC method demonstrated that impurity profiles vary significantly between manufacturers, underscoring the need for a certified Impurity G reference standard to ensure inter-laboratory reproducibility [3]. Non-pharmacopeial impurity standards lack the regulatory recognition and documented traceability required for ANDA submissions.

ANDA submission method validation quality controlled application

Optimal Application Scenarios for Fluconazole EP Impurity G (CAS 86386-76-7) Based on Quantitative Differentiation Evidence


Stability-Indicating HPLC Method Validation for Forced Degradation Studies of Fluconazole API

As the only EP-listed fluconazole impurity of exclusively degradative origin, Impurity G is the definitive marker for assessing the stability-indicating capability of HPLC methods during forced degradation studies (acid, base, oxidative, thermal, and photolytic stress). Its epoxide functional group yields a chromatographic peak distinct from the fluconazole API and all synthesis-related impurities, enabling unambiguous peak purity assessment. The ISO 17034-certified CRM with documented purity and multi-compendial traceability satisfies ICH Q2(R1) validation requirements for specificity, linearity, and accuracy. [1]

ANDA Submission: Related Substances Testing per EP/USP Fluconazole Monograph

For generic pharmaceutical manufacturers preparing ANDA submissions, the Fluconazole EP Impurity G CRM provides the metrologically traceable reference standard required for the related substances test specified in the fluconazole monograph. Its multi-traceability to USP, EP, and BP primary standards eliminates the need for independent standard qualification across different regulatory jurisdictions. Given that Impurity H degrades to Impurity G in aqueous solution, laboratories must use the certified Impurity G standard to ensure accurate quantitation and avoid systematic biases that could trigger regulatory deficiency letters.

Inter-Laboratory Reproducibility and Quality Control in Commercial Fluconazole Production

A 2023 multi-manufacturer study demonstrated significant variability in impurity profiles across five different fluconazole API sources when tested by the EP 8th edition HPLC method. The use of a common, ISO-certified Impurity G CRM across all manufacturing sites and contract testing laboratories ensures inter-laboratory reproducibility of impurity quantitation. This is critical for batch release testing, ongoing stability monitoring, and investigations of out-of-specification (OOS) results where Impurity G is detected above the pharmacopeial reporting threshold. [2]

Degradation Pathway Investigation: Impurity H-to-G Conversion Studies

The documented partial degradation of Impurity H to Impurity G in aqueous solution creates a specific analytical challenge during related substances testing. Laboratories investigating this degradation pathway require both Impurity G and Impurity H reference standards with full characterization data (HPLC purity, water content, residual solvents, inorganic impurities). The qNMR-determined content of Impurity H (99.5%) and the HPLC purity of Impurity G (≥90%) provide the quantitative benchmarks needed to establish mass balance and validate the analytical method's ability to resolve these two critical impurities. [3]

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